4-chlorobutyl cyclobutene-1-carboxylate
Übersicht
Beschreibung
4-chlorobutyl cyclobutene-1-carboxylate is an organic compound with the molecular formula C9H13ClO2. This compound is a derivative of cyclobutene, featuring a carboxylic acid ester group and a chlorine atom attached to a butyl chain. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-chlorobutyl cyclobutene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobut-1-enecarboxylic acid with 4-chlorobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of cyclobut-1-enecarboxylic acid chloride, which reacts with 4-chlorobutanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.
Industrial Production Methods
In an industrial setting, the production of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-chlorobutyl cyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding butyl ester.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclobut-1-enecarboxylic acid.
Reduction: Cyclobut-1-enecarboxylic acid butyl ester.
Substitution: Various substituted cyclobut-1-enecarboxylic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chlorobutyl cyclobutene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobut-1-enecarboxylic acid butyl ester: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclobut-1-enecarboxylic acid methyl ester: Smaller ester group, leading to different physical and chemical properties.
Cyclobut-1-enecarboxylic acid ethyl ester: Intermediate ester group size, with properties between the butyl and methyl esters.
Uniqueness
4-chlorobutyl cyclobutene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C9H13ClO2 |
---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
4-chlorobutyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H13ClO2/c10-6-1-2-7-12-9(11)8-4-3-5-8/h4H,1-3,5-7H2 |
InChI-Schlüssel |
BCAMGEBNHZETHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C1)C(=O)OCCCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.